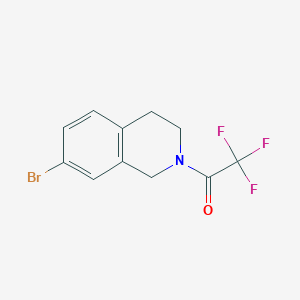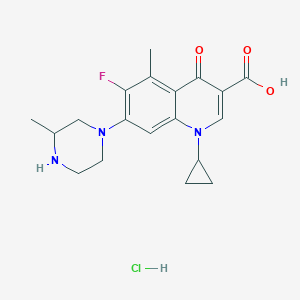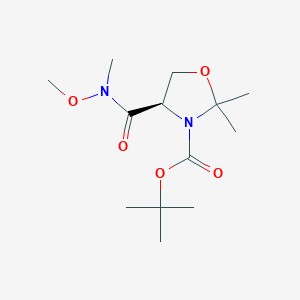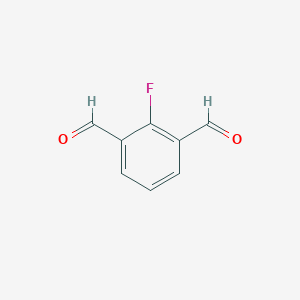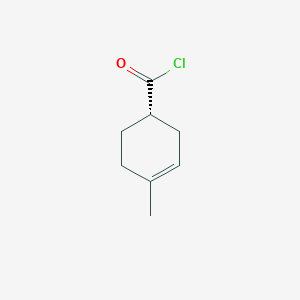
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
Vue d'ensemble
Description
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
Mécanisme D'action
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is also known to be highly reactive and can be difficult to handle. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is a hazardous chemical and should be handled with care.
Orientations Futures
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could also be used in the development of new chiral auxiliaries and ligands. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride make it a valuable tool for scientific research, and its potential applications are vast.
Applications De Recherche Scientifique
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
Propriétés
Numéro CAS |
170080-85-0 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
Clé InChI |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
SMILES canonique |
CC1=CCC(CC1)C(=O)Cl |
Synonymes |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

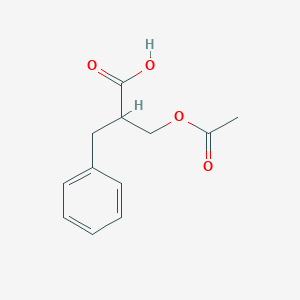
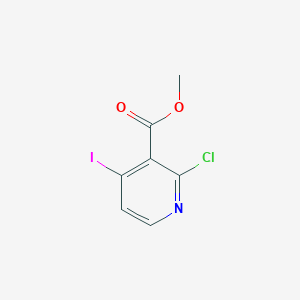
![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)
